Technical Guide to 4,5-Dimethyl-1-hexene: Properties and Experimental Considerations
Technical Guide to 4,5-Dimethyl-1-hexene: Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16. As a member of the alkene family, its chemical behavior is primarily defined by the reactivity of its carbon-carbon double bond. This technical guide provides a comprehensive overview of the known chemical and physical properties of 4,5-Dimethyl-1-hexene, along with a discussion of its synthesis, characteristic reactions, and safety considerations. This document is intended to serve as a foundational resource for professionals in research and development who may encounter or consider this compound in their work.
Chemical and Physical Properties
Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5-dimethylhex-1-ene[3] |
| CAS Number | 16106-59-5[3][4] |
| Molecular Formula | C8H16[1][3][4][5] |
| Molecular Weight | 112.21 g/mol [3] |
| Canonical SMILES | CC(C)C(C)CC=C[3][5] |
| InChI Key | UFWIBUBEFUNVNI-UHFFFAOYSA-N[3][4] |
| Synonyms | 1-Hexene, 4,5-dimethyl-; 4,5-dimethylhex-1-ene[3][4] |
Physical Properties
Precise experimental values for the boiling point, melting point, and density of 4,5-Dimethyl-1-hexene are not consistently reported in publicly accessible databases. However, data for isomeric and related compounds can be used for estimation.
| Property | Value | Notes |
| Physical State | Liquid | [1][2] |
| Boiling Point | Not available | For comparison, 1-hexene boils at 60-66 °C and 5,5-dimethyl-1-hexene boils at 103 °C.[6][7] |
| Melting Point | Not available | For comparison, the melting point of 1-hexene is -140 °C.[8] |
| Density | Not available | For comparison, the density of 1-hexene is 0.678 g/mL at 25 °C and 5,5-dimethyl-1-hexene is 0.709 g/mL.[6][7] |
| Solubility | Insoluble in water | Expected behavior for a hydrocarbon. Soluble in non-polar organic solvents like alcohol, ether, and benzene.[7][8][9] |
| Enthalpy of Vaporization (ΔvapH°) | 38.5 kJ/mol |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds. For 4,5-Dimethyl-1-hexene, the following information is available:
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Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center, which can be useful for identifying the compound and determining its fragmentation pattern.[3][4]
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Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and would show characteristic peaks for the C=C double bond and C-H bonds of the alkene and alkyl groups.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR spectra for 4,5-Dimethyl-1-hexene are not readily found in the searched literature, data for isomers such as 4,4-dimethyl-1-hexene are available and can provide an indication of the expected chemical shift regions.[10] For 4,5-Dimethyl-1-hexene, one would expect to see signals in the olefinic region (around 4.5-6.0 ppm in ¹H NMR) and the aliphatic region (around 0.8-2.2 ppm in ¹H NMR).
Synthesis and Reactivity
Synthetic Pathway
A potential synthesis route for 4,5-Dimethyl-1-hexene has been documented, involving specific precursors.
Caption: A diagram illustrating a known synthesis pathway for 4,5-Dimethyl-1-hexene from its precursors.[1]
Chemical Reactivity and Experimental Protocols
The reactivity of 4,5-Dimethyl-1-hexene is dominated by the presence of the terminal double bond, making it susceptible to electrophilic addition reactions. Common reactions include hydrogenation, halogenation, hydrohalogenation, and hydration. A particularly useful reaction in synthetic organic chemistry is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond.
This protocol describes a general procedure for the hydroboration-oxidation of a terminal alkene like 4,5-Dimethyl-1-hexene to yield the corresponding primary alcohol, 4,5-dimethyl-1-hexanol.
Materials:
-
4,5-Dimethyl-1-hexene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and ice bath
Procedure:
-
Hydroboration Step:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-Dimethyl-1-hexene in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the alkene. The amount of BH₃·THF should be in a slight molar excess relative to the alkene.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately one hour, then warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Oxidation Step:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the aqueous sodium hydroxide solution to the flask, followed by the slow, dropwise addition of the 30% hydrogen peroxide solution. This step is exothermic, and the temperature should be carefully controlled.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.
-
The resulting mixture can then be worked up by separating the organic layer, extracting the aqueous layer with a suitable organic solvent (e.g., diethyl ether), combining the organic layers, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure to yield the crude alcohol product. Purification can be achieved by distillation or column chromatography.
-
Caption: A workflow diagram of the hydroboration-oxidation reaction of 4,5-Dimethyl-1-hexene.
Role in Signaling Pathways and Drug Development
Based on a comprehensive search of publicly available literature, there is currently no evidence to suggest that 4,5-Dimethyl-1-hexene plays a direct role in biological signaling pathways or is utilized as a key intermediate in current drug development programs. Its primary relevance to the pharmaceutical and life sciences industries would likely be as a simple hydrocarbon solvent or a potential starting material for more complex molecular scaffolds, though specific applications are not widely documented.
Safety and Handling
4,5-Dimethyl-1-hexene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
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Flammability: It is a highly flammable liquid and vapor.[3][11] Keep away from heat, sparks, open flames, and other ignition sources.
-
Health Hazards: Overexposure may cause skin and eye irritation.[3][11] Inhalation of vapors may have anesthetic effects, leading to drowsiness, dizziness, and headache.[2][3][11]
-
Aspiration Hazard: Similar to other low-viscosity hydrocarbons, it may be fatal if swallowed and enters the airways.[3]
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,5-Dimethyl-1-hexene - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 4,5-Dimethyl-1-hexene | C8H16 | CID 27683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Hexene, 4,5-dimethyl- [webbook.nist.gov]
- 5. PubChemLite - 4,5-dimethyl-1-hexene (C8H16) [pubchemlite.lcsb.uni.lu]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-Hexene CAS#: 592-41-6 [m.chemicalbook.com]
- 8. 1-Hexene | C6H12 | CID 11597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclohexane - Wikipedia [en.wikipedia.org]
- 10. 4,4-Dimethyl-1-hexene | C8H16 | CID 137136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (4S)-4,5-dimethylhex-1-ene | C8H16 | CID 59911088 - PubChem [pubchem.ncbi.nlm.nih.gov]

